Dimethyl Fumarate

Description

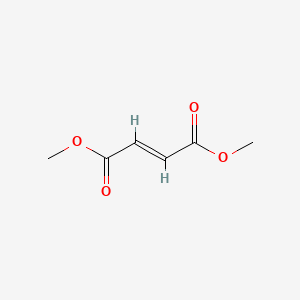

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dimethyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCRTTXIJACKKU-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060787 | |

| Record name | Dimethyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [HSDB] Off-white crystalline solid; [Sigma-Aldrich MSDS], Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | Dimethyl fumarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dimethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

193 °C | |

| Record name | Dimethyl fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Highly soluble in water, Soluble in acetone, chloroform, Solubility in water, g/l: 1.6 (poor) | |

| Record name | Dimethyl fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.37 g/cu cm at 20 °C, 1.37 g/cm³, Relative density (water = 1): 1.4 | |

| Record name | DIMETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5 | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.83 [mmHg], negligible | |

| Record name | Dimethyl fumarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20626 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

White to off-white powder, Crystals | |

CAS No. |

624-49-7, 23055-10-9 | |

| Record name | Dimethyl fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl (E)-but-2-enedioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023055109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethyl fumarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl fumarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl fumarate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25942 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FO2303MNI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

101.70 °C, 102 °C, 104 °C | |

| Record name | Dimethyl fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08908 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIMETHYL FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dimethyl fumarate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031257 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | DIMETHYL FUMARATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1732 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Dimethyl fumarate history and discovery in neuroscience

An In-depth Technical Guide to Dimethyl Fumarate in Neuroscience

Introduction: From Dermatology to Neurology

This compound (DMF) is an oral therapeutic agent that has undergone a remarkable journey from a traditional remedy for psoriasis to a significant disease-modifying therapy for relapsing-remitting multiple sclerosis (RRMS)[1][2][3][4]. Its history began in the 1950s when the German chemist Walter Schweckendiek, suffering from psoriasis himself, investigated fumaric acid as a potential treatment, based on the hypothesis of a dysfunctional Krebs cycle[5][6]. This led to the development of a mixture of fumaric acid esters (FAEs), including DMF, which was approved in Germany in 1994 for severe psoriasis under the brand name Fumaderm®[5][2][3][4].

Subsequent research identified DMF as the primary active component of this mixture[1][2][4]. Given that psoriasis and multiple sclerosis share immune-mediated inflammatory origins, the success of FAEs in dermatology prompted exploration of their potential in neuroscience[1]. Preclinical studies in the 2000s demonstrated that DMF possessed not only immunomodulatory properties but also neuroprotective effects[5][6]. This dual action made it an attractive candidate for MS, a disease characterized by both inflammation and neurodegeneration. Following successful Phase II and pivotal Phase III clinical trials, an oral formulation of DMF, initially known as BG-12 (Tecfidera®), was approved by the U.S. Food and Drug Administration (FDA) in 2013 for relapsing forms of MS[5][6][7][8].

Core Mechanism of Action in Neuroscience

The therapeutic effects of this compound in multiple sclerosis are attributed to its ability to modulate complex inflammatory and cellular stress-response pathways. While the exact mechanism is not fully elucidated, it is understood to involve both Nrf2-dependent and Nrf2-independent pathways that collectively result in anti-inflammatory and cytoprotective outcomes[9][10]. DMF itself is a prodrug that is rapidly metabolized to its active metabolite, monomethyl fumarate (MMF), which is believed to mediate most of its systemic effects[2][8][11].

The Nrf2-Dependent Antioxidant Response Pathway

A central mechanism of DMF is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway[7][10][11][12]. Nrf2 is a transcription factor that regulates the expression of a wide array of genes involved in antioxidant defense and cellular protection[11][13].

Under normal conditions, Nrf2 is kept inactive in the cytoplasm by being bound to its repressor protein, Kelch-like ECH-associated protein 1 (Keap1)[11][12]. DMF, being an electrophilic agent, is thought to cause the S-alkylation (covalent modification) of specific cysteine residues on Keap1[12][13][14]. This modification induces a conformational change in Keap1, leading to the dissociation and stabilization of Nrf2[11][12]. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes[11]. This initiates the transcription of numerous cytoprotective genes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione synthesis, thereby bolstering the cell's ability to counteract oxidative stress, a key contributor to neuronal damage in MS[6][11][13].

Nrf2-Independent Anti-inflammatory Effects

Beyond the Nrf2 pathway, DMF exerts immunomodulatory effects through several other mechanisms. It has been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway[8][12][13]. The NF-κB pathway is crucial for the production of pro-inflammatory cytokines, and its inhibition by DMF contributes to a systemic shift from a pro-inflammatory to a more anti-inflammatory state[8][12]. This includes a diversion of T-helper (Th) cell differentiation towards a Th2 profile, characterized by the production of anti-inflammatory cytokines like IL-4 and IL-5, rather than the pro-inflammatory Th1 and Th17 profiles implicated in MS pathology[1].

Additionally, DMF may interact with other cellular targets. Some studies suggest it can inhibit a specific group of enzymes called ubiquitin-conjugating enzymes (E2s), which could disrupt the cellular signaling required for pro-inflammatory cytokine production[15]. It also acts as an agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), although the precise contribution of this interaction to its therapeutic effect in MS remains under investigation[11].

Pivotal Clinical Trial Evidence

The approval of DMF for RRMS was primarily based on two large, randomized, double-blind, placebo-controlled Phase III studies: DEFINE (Determination of the Efficacy and Safety of Oral Fumarate in Relapsing-Remitting MS) and CONFIRM (Comparator and an Oral Fumarate in Relapsing-Remitting Multiple Sclerosis)[1][6][10]. The long-term safety and efficacy were further evaluated in the ENDORSE extension study[16][17].

Quantitative Efficacy Data

The DEFINE and CONFIRM trials demonstrated robust and consistent efficacy of DMF (administered as BG-12) at a dose of 240 mg twice daily (BID) and three times daily (TID) over a two-year period compared to placebo[1][10].

Table 1: Key Efficacy Outcomes from Phase III DEFINE and CONFIRM Trials (2-Year Results)

| Endpoint | DEFINE Study | CONFIRM Study |

|---|---|---|

| Primary Endpoint | ||

| Proportion of Patients Relapsed | 49% reduction (BID vs. Placebo)[18] | 44% reduction in ARR (BID vs. Placebo)[1][10] |

| 50% reduction (TID vs. Placebo)[18] | 51% reduction in ARR (TID vs. Placebo)[1][10] | |

| Key Secondary Endpoints | ||

| Annualized Relapse Rate (ARR) | 53% reduction (BID vs. Placebo)[1][18][19] | - |

| 48% reduction (TID vs. Placebo)[1][18] | ||

| Risk of 12-week Confirmed Disability Progression | 38% reduction (BID vs. Placebo)[1][16][18][19] | Not statistically significant |

| 34% reduction (TID vs. Placebo)[1][18] | ||

| MRI Endpoints (vs. Placebo) | ||

| New or Enlarging T2 Lesions | 85% reduction (BID)[10] | 71% reduction (BID)[20] |

| 74% reduction (TID)[10] | 73% reduction (TID)[20] | |

| Gadolinium-enhancing (Gd+) Lesions | 90% reduction (BID)[10] | 74% reduction (BID)[20] |

| | 73% reduction (TID)[10] | 65% reduction (TID)[20] |

Data compiled from multiple sources referencing the primary trial publications.[1][10][16][18][19][20]

Safety and Tolerability Profile

Across clinical trials, DMF was generally well-tolerated[10]. The most common adverse events were flushing and gastrointestinal (GI) events (e.g., nausea, diarrhea, abdominal pain), which were most frequent in the first month of treatment and tended to decrease over time[5][12]. A primary safety concern is the potential for lymphopenia. Regular monitoring of complete blood counts is recommended before and during therapy[7][16].

Table 2: Common Adverse Events in Pooled DEFINE and CONFIRM Data

| Adverse Event | DMF 240 mg BID (%) | Placebo (%) |

|---|---|---|

| Flushing | 30-40% | ~5% |

| Abdominal Pain | 18% | 10% |

| Diarrhea | 14% | 11% |

| Nausea | 12% | 9% |

| Lymphopenia (Grade 3, <500/µl) | ~2-6% | <1% |

Percentages are approximate and based on data reported across trial publications.[5][12][21]

Key Experimental Protocols

The evidence supporting DMF's use in neuroscience is built on rigorous experimental designs, from preclinical cell culture studies to large-scale human trials.

Protocol: Phase III Clinical Trial Design (DEFINE/CONFIRM Model)

-

Objective : To evaluate the efficacy and safety of delayed-release this compound in adults with relapsing-remitting multiple sclerosis[1][20].

-

Study Design : Randomized, double-blind, placebo-controlled, multicenter, parallel-group study conducted over 96 weeks[1][20][22]. The CONFIRM study also included an open-label active reference comparator arm (Glatiramer Acetate)[1][20].

-

Patient Population : Adults aged 18-55 with a confirmed diagnosis of RRMS and evidence of recent clinical or radiological disease activity[22].

-

Treatment Arms :

-

This compound 240 mg twice daily (BID).

-

This compound 240 mg three times daily (TID).

-

Matching Placebo.

-

-

Primary Endpoint :

-

Secondary Endpoints : Included ARR (for DEFINE), time to confirmed disability progression (measured by Expanded Disability Status Scale - EDSS), and various MRI-based measures of lesion activity and brain volume[10][18][22].

-

Methodology :

-

Clinical Assessments : Neurological examinations and EDSS scoring performed at baseline and at regular intervals. Relapses were confirmed by an independent neurology evaluation committee.

-

MRI Acquisition : Standardized brain MRI scans were performed at baseline, 24, 48, and 96 weeks to assess for new or enlarging T2-hyperintense lesions and gadolinium-enhancing (Gd+) lesions[20][22].

-

Safety Monitoring : Regular collection of adverse events, vital signs, and laboratory parameters, with a focus on complete blood counts for lymphocyte monitoring[7][16].

-

Protocol: Ex vivo Nrf2 Pathway Activation Assay

-

Objective : To provide evidence of Nrf2 pathway activation in peripheral blood mononuclear cells (PBMCs) from MS patients treated with DMF[23].

-

Sample Collection : Whole blood is collected from patients at baseline (pre-treatment) and at various time points during DMF therapy.

-

Cell Isolation : PBMCs are isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture and Stimulation : Isolated PBMCs are cultured ex vivo. In some experiments, cells from healthy donors or untreated patients are stimulated directly with DMF or its metabolite MMF at varying concentrations to establish a dose-response relationship[23].

-

Gene Expression Analysis :

-

RNA Extraction : Total RNA is extracted from the cultured PBMCs.

-

Quantitative PCR (qPCR) : The expression levels of Nrf2 target genes, such as NQO1 and HO-1, are quantified using TaqMan® assays or similar qPCR methods[23].

-

Data Analysis : Gene expression is normalized to a housekeeping gene. The fold-change in NQO1 and HO-1 expression in cells from DMF-treated patients is compared to their baseline levels and to cells from placebo-treated patients[23].

-

-

Expected Outcome : A statistically significant increase in the transcription of NQO1 and/or HO-1 in PBMCs from patients after starting DMF therapy, confirming target engagement and activation of the Nrf2 pathway in a clinical setting[23].

Conclusion and Future Directions

The discovery and development of this compound for multiple sclerosis represents a significant advancement in oral therapeutics for the disease. Its history highlights the value of exploring established drugs for new indications. The dual mechanism of action, combining immunomodulation with direct cytoprotective effects via the Nrf2 pathway, offers a unique therapeutic profile. Rigorous Phase III clinical trials have firmly established its efficacy in reducing relapse rates and lesion activity, with a manageable safety profile[1][10].

Future research continues to explore the full extent of DMF's neuroprotective capabilities, its potential role in progressive forms of MS, and the development of next-generation fumarates with improved tolerability profiles. Understanding the precise interplay between its Nrf2-dependent and independent actions will be key to optimizing its use and developing even more targeted therapies for neuroinflammatory and neurodegenerative diseases.

References

- 1. This compound in the treatment of relapsing–remitting multiple sclerosis: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Novel potential pharmacological applications of this compound—an overview and update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New and Old Horizons for an Ancient Drug: Pharmacokinetics, Pharmacodynamics, and Clinical Perspectives of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound for relapsing MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound in multiple sclerosis: latest developments, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Insight into the mechanism of action of this compound in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. academic.oup.com [academic.oup.com]

- 12. BG-12 in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 16. mssociety.org.uk [mssociety.org.uk]

- 17. Efficacy of this compound in Young Adults with Relapsing-Remitting Multiple Sclerosis: Analysis of the DEFINE, CONFIRM, and ENDORSE Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oral BG-12 (this compound) Significantly Reduced Multiple Sclerosis (MS) Relapses and Disability Progression in Define Phase 3 Clinical Trial | Biogen [investors.biogen.com]

- 19. overcomingms.org [overcomingms.org]

- 20. neurology.org [neurology.org]

- 21. This compound (BG-12) first line oral treatment for people with multiple sclerosis | Cochrane [cochrane.org]

- 22. Frontiers | Effects of this compound on Brain Atrophy in Relapsing-Remitting Multiple Sclerosis: Pooled Analysis Phase 3 DEFINE and CONFIRM Studies [frontiersin.org]

- 23. Evidence of activation of the Nrf2 pathway in multiple sclerosis patients treated with delayed-release this compound in the Phase 3 DEFINE and CONFIRM studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethyl Fumarate: Molecular Properties, Mechanisms of Action, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl fumarate (DMF) is a fumaric acid ester with a well-established role in the treatment of autoimmune diseases, notably multiple sclerosis and psoriasis. Its therapeutic efficacy is underpinned by a multifaceted mechanism of action that encompasses immunomodulatory and cytoprotective effects. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, delves into its core signaling pathways, and offers detailed experimental protocols for its investigation in a laboratory setting.

Core Molecular and Physical Properties

This compound is a white crystalline solid with the following key characteristics:

| Property | Value | References |

| Chemical Formula | C6H8O4 | [1][2][3][4][5][6][7] |

| Molecular Weight | 144.13 g/mol | [1][3][4][5][7] |

| CAS Number | 624-49-7 | [2][3][4][5][7] |

| IUPAC Name | dimethyl (2E)-but-2-enedioate | [1] |

| Synonyms | Fumaric acid dimethyl ester, Tecfidera, BG-12 | [1][3] |

| Melting Point | 102-105 °C | [3] |

| Boiling Point | 192-193 °C | [3] |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Sparingly soluble in water. | [7] |

Mechanism of Action: A Dual Signaling Cascade

The therapeutic effects of this compound are primarily attributed to its interaction with two key signaling pathways: the Nrf2 antioxidant response pathway and the HCAR2 (GPR109A) receptor pathway.

Nrf2-Dependent Antioxidant and Cytoprotective Effects

This compound is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.

Signaling Pathway:

Caption: Nrf2 Signaling Pathway Activation by this compound.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. This compound, being an electrophile, reacts with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes. This, in turn, upregulates the expression of a battery of antioxidant and cytoprotective enzymes, including NAD(P)H quinone dehydrogenase 1 (NQO1) and Heme oxygenase-1 (HO-1).

HCAR2-Mediated Immunomodulatory Effects

This compound's active metabolite, monomethyl fumarate (MMF), is an agonist for the G protein-coupled receptor, Hydroxycarboxylic Acid Receptor 2 (HCAR2), which is expressed on various immune cells, including neutrophils and monocytes.

Signaling Pathway:

Caption: HCAR2 Signaling Pathway Activation by Monomethyl Fumarate.

Activation of HCAR2 by MMF leads to the coupling of the inhibitory G protein, Gi. This inhibits the activity of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP has downstream effects on various cellular processes, including the modulation of immune cell activation and trafficking. For instance, it has been shown to reduce neutrophil infiltration and the production of pro-inflammatory cytokines.[8][9][10]

Experimental Protocols

The following section provides detailed methodologies for key experiments to investigate the biological effects of this compound.

Western Blotting for Nrf2 Activation

This protocol details the detection of Nrf2 and its downstream target HO-1 in cell lysates following treatment with this compound.[11][12][13][14][15]

Experimental Workflow:

Caption: Western Blotting Experimental Workflow.

Materials:

-

Cells of interest (e.g., human astrocytes, retinal endothelial cells)[11]

-

This compound (DMF)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Nrf2, anti-HO-1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with desired concentrations of DMF or vehicle control for the specified time (e.g., 6-24 hours).

-

Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with lysis buffer.[11] Quantify protein concentration using a standard protein assay.

-

SDS-PAGE: Denature protein lysates and load equal amounts of protein onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels

This protocol describes the quantification of pro-inflammatory cytokines, such as TNF-α and IL-6, in cell culture supernatants after DMF treatment.[16][17][18][19][20]

Materials:

-

Cell culture supernatants from DMF-treated and control cells

-

ELISA kit for the specific cytokine of interest (e.g., human TNF-α, human IL-6)

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

-

Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.

-

Washing: Wash the plate several times with the provided wash buffer.

-

Blocking: Block the plate with blocking buffer for at least 1 hour.

-

Sample and Standard Incubation: Add standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Enzyme Conjugate Incubation: Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add the substrate solution and incubate in the dark until color develops.

-

Stop Reaction: Add the stop solution to each well.

-

Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the samples.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the measurement of mRNA levels of Nrf2 target genes, NQO1 and HO-1, in response to DMF treatment.[21][22][23][24][25]

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR primers for NQO1, HO-1, and a housekeeping gene (e.g., GAPDH, β-actin)

-

SYBR Green or TaqMan qPCR master mix

-

Real-time PCR instrument

Primer Sequences:

| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |

| NQO1 (Human) | CCTGCCATTCTGAAAGGCTGGT | GTGGTGATGGAAAGCACTGCCT |

| HO-1 (Human) | AAGACTGCGTTCCTGCTCAAC | AAAGCCCTACAGCAACTGTCG |

| GAPDH (Human) | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

Procedure:

-

RNA Extraction: Extract total RNA from DMF-treated and control cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and master mix.

-

Real-Time PCR: Perform the qPCR using a real-time PCR instrument with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and drug development professionals. The detailed information on its molecular properties, elucidated signaling pathways, and comprehensive experimental protocols serves as a valuable resource for further investigation into the therapeutic potential of this multifaceted compound. The provided methodologies can be adapted and optimized for specific experimental needs, facilitating a deeper exploration of this compound's biological effects and its applications in various disease models.

References

- 1. This compound | C6H8O4 | CID 637568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 624-49-7 [chemicalbook.com]

- 4. This compound 624-49-7 | TCI AMERICA [tcichemicals.com]

- 5. scbt.com [scbt.com]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. This compound - LKT Labs [lktlabs.com]

- 8. Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diet modulates the therapeutic effects of this compound mediated by the immunometabolic neutrophil receptor HCAR2 | eLife [elifesciences.org]

- 10. Frontiers | Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response [frontiersin.org]

- 11. This compound Triggers the Antioxidant Defense System in Human Retinal Endothelial Cells through Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. novamedline.com [novamedline.com]

- 17. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mabtech.com [mabtech.com]

- 19. researchgate.net [researchgate.net]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. Quantitative analysis of NQO1 gene expression by RT-PCR and CE-LIF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. CO/HO-1 Induces NQO-1 Expression via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. origene.com [origene.com]

Dimethyl fumarate as a prodrug and its active metabolite monomethyl fumarate

An In-depth Technical Guide to Dimethyl Fumarate as a Prodrug and its Active Metabolite Monomethyl Fumarate

Introduction

This compound (DMF) is a methyl ester of fumaric acid approved for the treatment of relapsing forms of multiple sclerosis (MS) and moderate-to-severe plaque psoriasis.[1][2] It functions as a prodrug, meaning it is an inactive compound that is metabolized in the body into its biologically active form.[3] Upon oral administration, DMF is rapidly and extensively hydrolyzed by esterases present in the gastrointestinal tract, blood, and various tissues into its active metabolite, monomethyl fumarate (MMF).[4][5] Consequently, plasma concentrations of DMF are often not quantifiable, and the therapeutic effects are attributed to MMF.[6][7]

The mechanism of action for MMF is complex and multifaceted, primarily involving the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway and agonism of the hydroxycarboxylic acid receptor 2 (HCA2).[5][8] These actions result in a combination of antioxidant, anti-inflammatory, and immunomodulatory effects that are beneficial in autoimmune conditions like MS and psoriasis.[2][9] This guide provides a detailed overview of the pharmacokinetics, pharmacodynamics, mechanisms of action, and key experimental methodologies related to DMF and MMF for researchers and drug development professionals.

Pharmacokinetics of this compound and Monomethyl Fumarate

The pharmacokinetic profile of orally administered DMF is characterized by its rapid and near-complete pre-systemic conversion to MMF.[10] Therefore, all pharmacokinetic analyses are based on the plasma concentrations of MMF.[5]

Absorption and Distribution:

-

After oral administration of delayed-release DMF, MMF reaches peak plasma concentrations (Tmax) in approximately 2 to 2.5 hours.[4]

-

The presence of a high-fat, high-calorie meal can delay the Tmax and decrease the peak concentration (Cmax) by about 40%, but it does not significantly affect the total exposure (AUC).[4][11]

-

The plasma protein binding of MMF is approximately 50%.[10] MMF has been shown to cross the blood-brain barrier.[12][13]

Metabolism and Elimination:

-

DMF is first metabolized by esterases to MMF.[5] MMF is further metabolized through the tricarboxylic acid (TCA) cycle, with no involvement of the cytochrome P450 (CYP) enzyme system.[4][5]

-

The primary route of elimination is via exhalation of carbon dioxide (CO2), accounting for about 60% of the dose.[5]

-

Minor amounts are eliminated through renal (16%) and fecal (1%) excretion.[5] The apparent terminal half-life of MMF is approximately 2 hours.[10]

Table 1: Summary of Pharmacokinetic Parameters for Monomethyl Fumarate (MMF)

| Parameter | Value | Notes |

| Time to Peak (Tmax) | 2 - 2.5 hours | Following oral administration of delayed-release DMF.[4] |

| Effect of Food | Delays Tmax, reduces Cmax by 40%, no change in AUC | With a high-fat, high-calorie meal.[4] |

| Plasma Protein Binding | ~50% | [10] |

| Metabolism | Tricarboxylic Acid (TCA) Cycle | No CYP450 involvement.[4] |

| Primary Elimination | ~60% as exhaled CO2 | [5] |

| Secondary Elimination | 16% in urine, 1% in feces | [5] |

| Terminal Half-Life | ~2 hours | [10] |

Pharmacodynamics and Mechanism of Action

The therapeutic effects of MMF are primarily mediated through two key signaling pathways: the Nrf2 pathway and the HCA2 receptor pathway. These pathways lead to a reduction in oxidative stress and inflammation.

Nrf2-Mediated Antioxidant Response

Both DMF and its metabolite MMF are electrophilic α,β-unsaturated carboxylic esters that can activate the Nrf2 pathway.[2] This pathway is a critical cellular defense mechanism against oxidative stress.[9]

-

Mechanism of Activation: Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by being bound to its repressor protein, Kelch-like ECH-associated protein 1 (Keap1).[2] Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2.[9] DMF and MMF, being electrophiles, react with specific reactive cysteine residues on Keap1 via a Michael addition reaction.[2][14] This covalent modification of Keap1 disrupts its ability to bind Nrf2.[9]

-

Downstream Effects: Once released from Keap1, Nrf2 translocates to the nucleus.[9] In the nucleus, it binds to specific DNA sequences known as Antioxidant Response Elements (AREs) in the promoter regions of target genes.[9] This binding initiates the transcription of a wide array of cytoprotective and antioxidant genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione (GSH) synthesis.[2][9] The upregulation of these genes enhances the cell's ability to counteract oxidative stress and inflammation.[2]

Caption: Nrf2 Signaling Pathway Activation by DMF/MMF.

HCA2 Receptor-Mediated Immunomodulation

MMF is a potent agonist of the Hydroxycarboxylic Acid Receptor 2 (HCA2), also known as GPR109A.[3][15] HCA2 is a G-protein coupled receptor (GPCR) belonging to the Gi/o family, expressed on various immune cells, including neutrophils, microglia, and dendritic cells, as well as on keratinocytes.[3][8][16]

-

Mechanism of Activation: As an agonist, MMF binds to and activates HCA2.[8] This activation leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular levels of cyclic AMP (cAMP).[8]

-

Downstream Effects: The activation of HCA2 by MMF has several immunomodulatory consequences. In microglia, it triggers a signaling cascade involving AMPK and Sirtuin 1 (SIRT1), which leads to the deacetylation and subsequent inhibition of the pro-inflammatory transcription factor NF-κB.[8] This inhibition reduces the secretion of pro-inflammatory cytokines.[8] In patients, DMF treatment has been shown to reduce the frequency of pro-inflammatory neutrophils.[17] The activation of HCA2 on immune cells contributes to a shift from a pro-inflammatory (Th1/Th17) to a more anti-inflammatory (Th2) immune profile.[8][18] It is also important to note that HCA2 activation on Langerhans cells and keratinocytes is responsible for the common flushing side effect associated with DMF therapy, which is mediated by prostaglandin release.[3][4]

Caption: HCA2 Receptor Signaling Pathway Activation by MMF.

Clinical Efficacy in Multiple Sclerosis

The clinical efficacy of delayed-release DMF for the treatment of relapsing-remitting multiple sclerosis (RRMS) has been robustly demonstrated in two pivotal Phase 3 clinical trials, DEFINE and CONFIRM, and their long-term extension study, ENDORSE.[19]

Table 2: Summary of Key Efficacy Outcomes from Phase 3 MS Trials (at 2 years)

| Efficacy Endpoint | DEFINE Study Results (DMF vs. Placebo) | CONFIRM Study Results (DMF vs. Placebo) |

| Annualized Relapse Rate (ARR) | 53% reduction (p < 0.0001) | 44% reduction (p < 0.0001) |

| Risk of Relapse | 49% reduction (p < 0.0001) | 34% reduction (p = 0.002) |

| Risk of 12-Week Confirmed Disability Progression | 38% reduction (p = 0.005) | 21% reduction (p = 0.25) |

| New or Enlarging T2 Lesions | 85% reduction (p < 0.0001) | 71% reduction (p < 0.0001) |

| Gadolinium-enhancing (Gd+) Lesions | 90% reduction (p < 0.0001) | 74% reduction (p < 0.0001) |

Data compiled from integrated analyses of the DEFINE and CONFIRM trials.[19][20] Long-term follow-up from the ENDORSE study has shown that these efficacy benefits are sustained for up to 11 years of continuous treatment.[21]

Experimental Protocols

Protocol: Nrf2 Transcription Factor Activity Assay

This protocol describes a method to quantify active Nrf2 in nuclear extracts, which is a direct measure of Nrf2 pathway activation. This assay uses a 96-well plate coated with a double-stranded DNA sequence containing the Nrf2 consensus binding site.

Materials:

-

DMF, MMF, or other test compounds.

-

Positive control (e.g., tert-Butylhydroquinone, tBHQ).[24]

-

Nuclear Extraction Kit (e.g., RayBio® Nuclear Extraction Kit).[23]

-

Nrf2 Transcription Factor Activity Assay Kit (e.g., RayBio® Human NRF2 Activity Assay Kit).[22]

-

Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of the test compound (e.g., MMF), a positive control (tBHQ), and a vehicle control for a specified time (e.g., 6-24 hours).[23]

-

Nuclear Protein Extraction: Following treatment, harvest the cells. Separate the cytoplasmic and nuclear fractions using a commercial nuclear extraction kit according to the manufacturer's instructions.[23] Determine the protein concentration of the nuclear extracts using a standard protein assay (e.g., BCA assay).

-

Nrf2 Binding Assay:

-

Add 10 µL of each nuclear extract sample (normalized for protein concentration) and 40 µL of Binding Buffer to the wells of the Nrf2-coated assay plate. Include wells for a positive control (provided in the kit) and a blank.

-

Incubate the plate for 1 hour at room temperature with gentle shaking to allow active Nrf2 to bind to the DNA.

-

Wash the plate three times with Wash Buffer to remove unbound proteins.

-

-

Detection:

-

Add 100 µL of the primary anti-Nrf2 antibody to each well. Incubate for 1 hour at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

-

Wash the plate four times with Wash Buffer.

-

-

Signal Development and Measurement:

-

Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes at room temperature.

-

Stop the reaction by adding 100 µL of Stop Solution.

-

Measure the absorbance at 450 nm on a microplate reader. The absorbance is directly proportional to the amount of active Nrf2 in the sample.

-

Protocol: HCA2 Receptor Activation Assay (NanoBiT G-protein Dissociation)

This protocol describes a sensitive, real-time method to measure HCA2 receptor activation by quantifying its coupling to Gi proteins. The assay relies on the NanoBiT system, where Gα and Gβγ subunits are tagged with complementary fragments of NanoLuc luciferase. Receptor activation causes the subunits to dissociate, leading to a loss of luminescence.[25]

Materials:

-

HEK293 cells (or other suitable host cell line).

-

Expression plasmids: HCA2, Gαi1-LgBiT, SmBiT-Gβ1, and Gγ2.

-

Transfection reagent.

-

MMF or other test agonists.

-

Positive control (e.g., Niacin).[25]

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Nano-Glo® Live Cell Reagent (substrate).

-

White, opaque 96-well or 384-well assay plates.

-

Luminescence plate reader.

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the expression plasmids for HCA2, Gαi1-LgBiT, SmBiT-Gβ1, and Gγ2. Plate the transfected cells into white, opaque assay plates and incubate for 24 hours.

-

Assay Preparation:

-

Gently wash the cells with assay buffer.

-

Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions and add it to the cells.

-

Incubate the plate for at least 1 hour at room temperature in the dark to allow for substrate equilibration.

-

-

Luminescence Measurement:

-

Measure the baseline luminescence of each well using a plate reader.

-

Prepare serial dilutions of the test agonist (MMF) and positive control (Niacin) in assay buffer.

-

-

Agonist Addition and Signal Reading:

-

Add the agonist solutions to the appropriate wells.

-

Immediately begin kinetic measurement of luminescence every 1-2 minutes for a period of 30-60 minutes. Receptor activation will cause a time-dependent decrease in the luminescence signal as the G-protein subunits dissociate.

-

-

Data Analysis:

-

For each concentration, calculate the change in luminescence from the baseline.

-

Plot the dose-response curve by graphing the change in luminescence against the logarithm of the agonist concentration.

-

Calculate the EC50 value from the curve, which represents the concentration of the agonist that produces 50% of the maximal response.

-

Experimental and Logical Workflows

Workflow for Screening Nrf2 Activators

Caption: Workflow for identifying and validating Nrf2 pathway activators.

Workflow for Assessing HCA2 Receptor Agonism

Caption: Workflow for characterizing a compound as an HCA2 receptor agonist.

Conclusion

This compound serves as an effective oral prodrug, delivering the active metabolite monomethyl fumarate to exert therapeutic effects in MS and psoriasis. MMF's unique dual mechanism of action, involving the activation of the cytoprotective Nrf2 pathway and the immunomodulatory HCA2 receptor, provides a powerful combination of antioxidant and anti-inflammatory activity. A thorough understanding of its pharmacokinetics, complex signaling pathways, and the experimental methods used to probe its activity is essential for the continued development and optimization of fumarate-based therapies. The data from extensive clinical trials robustly support its efficacy and establish it as a valuable long-term treatment option for relapsing forms of multiple sclerosis.

References

- 1. This compound (DMF) vs. monoethyl fumarate (MEF) salts for the treatment of plaque psoriasis: a review of clinical data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel potential pharmacological applications of this compound—an overview and update [frontiersin.org]

- 3. academic.oup.com [academic.oup.com]

- 4. drugs.com [drugs.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. d-nb.info [d-nb.info]

- 7. Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (this compound) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fumarates modulate microglia activation through a novel HCAR2 signaling pathway and rescue synaptic dysregulation in inflamed CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. neurology.org [neurology.org]

- 13. researchgate.net [researchgate.net]

- 14. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Evolving Role of Monomethyl Fumarate Treatment as Pharmacotherapy for Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. guidetopharmacology.org [guidetopharmacology.org]

- 17. Oral this compound induces changes within the peripheral neutrophil compartment of patients with psoriasis that are linked with skin improvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. rupress.org [rupress.org]

- 19. Clinical evaluation of this compound for the treatment of relapsing-remitting multiple sclerosis: efficacy, safety, patient experience and adherence - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Efficacy and safety of delayed-release this compound in patients newly diagnosed with relapsing-remitting multiple sclerosis (RRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Safety and efficacy of delayed-release this compound in patients with relapsing-remitting multiple sclerosis: 9 years’ follow-up of DEFINE, CONFIRM, and ENDORSE - PMC [pmc.ncbi.nlm.nih.gov]

- 22. raybiotech.com [raybiotech.com]

- 23. mdpi.com [mdpi.com]

- 24. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Structural basis for ligand recognition and signaling of hydroxy-carboxylic acid receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

Dimethyl fumarate's effect on cellular metabolism and mitochondrial function

An In-depth Technical Guide to Dimethyl Fumarate's Effect on Cellular Metabolism and Mitochondrial Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (DMF) is an oral therapeutic approved for relapsing-remitting multiple sclerosis and psoriasis, with known anti-inflammatory and cytoprotective properties[1]. Its mechanism of action is multifaceted, extending deep into the core metabolic machinery of the cell. DMF and its primary metabolite, monomethyl fumarate (MMF), exert significant influence by modulating the Keap1-Nrf2 antioxidant response pathway, interacting directly with metabolic enzymes, and altering the balance of cellular bioenergetics. This guide provides a comprehensive technical overview of DMF's impact on cellular metabolism and mitochondrial function, synthesizing key findings on its dual role in both promoting mitochondrial biogenesis and, under certain conditions, inducing metabolic crisis. We present quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action: The Nrf2-Glutathione Axis

The primary mechanism through which DMF exerts its effects is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a master regulator of cellular antioxidant responses[1][2].

2.1 Nrf2 Pathway Activation: Under basal conditions, Nrf2 is sequestered in the cytoplasm by the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation[3]. DMF, being an electrophile, can activate Nrf2 through two interrelated mechanisms:

-

Direct Keap1 Modification: DMF and MMF can directly interact with and modify critical cysteine residues on Keap1[1][4][5]. This covalent modification leads to a conformational change in Keap1, disrupting its ability to bind Nrf2.

-

Indirect Activation via GSH Depletion: DMF reacts with the cellular antioxidant glutathione (GSH), causing an acute, concentration-dependent depletion[3][4][6]. This rapid reduction in the GSH pool creates a state of transient oxidative stress, which itself is a potent trigger for the dissociation of the Nrf2-Keap1 complex[6][7].

Once freed from Keap1, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of numerous target genes[1]. This initiates the transcription of a broad array of phase II antioxidant enzymes and cytoprotective proteins, including NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and enzymes involved in glutathione synthesis and recycling[1][2][8][9].

Impact on Cellular Metabolism

DMF's influence extends beyond the antioxidant response, directly intervening in central carbon metabolism.

3.1 Glycolysis Inhibition: DMF and MMF have been shown to inhibit aerobic glycolysis by directly targeting glyceraldehyde 3-phosphate dehydrogenase (GAPDH), a key glycolytic enzyme[10][11][12]. The mechanism involves the covalent modification (succination) of the active-site cysteine residue of GAPDH, which irreversibly inactivates the enzyme[12]. This leads to a significant reduction in the extracellular acidification rate (ECAR), a proxy for glycolysis[10][11]. This inhibitory effect is particularly pronounced in highly glycolytic cells, such as activated immune cells and certain cancer cells[10][12].

3.2 Tricarboxylic Acid (TCA) Cycle Disruption: As an analog of the TCA cycle intermediate fumarate, DMF can disrupt normal cycle flux. Studies have shown that DMF treatment can lead to a dose-dependent decrease in the protein levels of key TCA cycle enzymes, including succinate dehydrogenase (SDHA) and the oxoglutarate dehydrogenase complex (OGDH/OGDHL) in pancreatic cancer cells[10][11]. Conversely, metabolomic studies in multiple sclerosis patients have reported an accumulation of TCA intermediates fumarate and succinate, suggesting a potential reversal of flux through the succinate dehydrogenase complex[13]. Furthermore, DMF can impair the incorporation of glutamine into the TCA cycle, leading to a significant drop in intracellular aspartate levels[14].

Modulation of Mitochondrial Function

The effects of DMF on mitochondria are complex and appear to be highly context-dependent, ranging from the promotion of mitochondrial biogenesis to the induction of mitochondrial dysfunction.

4.1 Promotion of Mitochondrial Biogenesis: A primary effect of DMF, mediated largely through Nrf2 activation, is the induction of mitochondrial biogenesis[1][15][16]. Nrf2 positively regulates the expression of Nuclear Respiratory Factor 1 (NRF1), which in turn activates Mitochondrial Transcription Factor A (TFAM), a key regulator of mitochondrial DNA (mtDNA) replication and transcription[1][17]. This signaling cascade results in an increased number of mitochondria, higher mtDNA copy number, and elevated expression of mitochondrial respiratory complex subunits[1][17][18]. This effect has been observed in fibroblasts, mice, and humans treated with DMF[1][15].

4.2 Effects on Mitochondrial Respiration and Bioenergetics: DMF's impact on the oxygen consumption rate (OCR), a measure of mitochondrial respiration, is dichotomous.

-

Enhancement of Respiration: In some models, such as dystrophic muscle fibers and human fibroblasts, DMF treatment enhances mitochondrial function, leading to increased basal and maximal respiration[19][20]. This is consistent with the observed increase in mitochondrial biogenesis.

-

Inhibition of Respiration: In other contexts, particularly in activated T cells and various cancer cell lines, DMF severely depresses mitochondrial respiration[10][11][21][22]. This inhibition is often linked to the acute depletion of GSH, which leads to increased mitochondrial reactive oxygen species (ROS), mitochondrial stress, and a decrease in the mitochondrial membrane potential (MMP)[10][22]. Memory T cells, which have a higher metabolic capacity, are particularly sensitive to this inhibitory effect[21][23].

Quantitative Data Summary

The following tables summarize key quantitative findings from the literature regarding DMF's effects.

Table 1: Effect of DMF on Mitochondrial Biogenesis Markers

| Cell/Model Type | Marker | Treatment | Result | Reference |

|---|---|---|---|---|

| Human Fibroblasts | mtDNA Copy Number | 30 µM DMF, 48h | ~1.5-fold increase | [1] |

| Human Fibroblasts | TFAM Expression | 30 µM DMF, 48h | ~1.6-fold increase | [1] |

| OA Rat Model | PGC-1α Protein | 300 mg/kg DMF | Restored to control levels (from ~0.69 to ~1.08 relative units) | [17][18] |

| OA Rat Model | NRF1 Protein | 300 mg/kg DMF | Restored to control levels (from ~0.69 to ~1.00 relative units) | [17][18] |

| OA Rat Model | TFAM Protein | 300 mg/kg DMF | Restored to control levels (from ~0.62 to ~1.02 relative units) | [17][18] |

| OA Rat Model | mtDNA Copy Number | 300 mg/kg DMF | ~7.3-fold increase vs. diseased vehicle |[17][18]|

Table 2: Effect of DMF on Cellular Respiration (Oxygen Consumption Rate - OCR)

| Cell/Model Type | Parameter | Treatment | Result | Reference |

|---|---|---|---|---|

| Human CD4+ T Cells | Maximal Respiration | Ex vivo from patients | ~30% decrease | [21] |

| Human T Cells | Mitochondrial Respiration | In vitro | ~75% decrease | [21] |

| Pancreatic Cancer Cells | Basal & Maximal OCR | 50-200 µM DMF | Significant dose-dependent reduction | [11] |

| mdx Mouse Muscle Fibers | Basal Respiration | DMF in vivo | Significant increase | [19] |

| mdx Mouse Muscle Fibers | Maximal Respiration | DMF in vivo | Significant increase | [19] |

| Human Fibroblasts | Basal & Maximal OCR | 3-30 µM DMF, 48h | Dose-dependent increase |[20] |

Table 3: Effect of DMF on Glycolysis (Extracellular Acidification Rate - ECAR)

| Cell/Model Type | Parameter | Treatment | Result | Reference |

|---|---|---|---|---|

| Pancreatic Cancer Cells | Overall ECAR | 50-200 µM DMF | Significant dose-dependent decrease | [10][11] |

| Pancreatic Cancer Cells | Basal Glycolysis | High dose DMF | Significant reduction | [10] |

| Pancreatic Cancer Cells | Glycolytic Capacity | Low & High dose DMF | Significant dose-dependent decrease |[10] |

Key Experimental Protocols

6.1 Seahorse XF Cellular Bioenergetics Assay (Mito Stress Test)

This protocol is used to measure key parameters of mitochondrial function by monitoring OCR in real-time.[10][24][25]

-

Principle: Live cells are seeded in a specialized microplate. A sensor cartridge with fluorescent probes measures oxygen and proton concentrations in the media just above the cell monolayer. By sequentially injecting compounds that modulate the electron transport chain, a profile of mitochondrial respiration is generated.

-

Methodology:

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to adhere overnight to form a monolayer.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge overnight in a CO₂-free incubator at 37°C using sterile water, then replace with XF Calibrant solution at least 1 hour before the assay.

-

Assay Medium Preparation: Prepare XF assay medium (e.g., XF Base Medium) supplemented with necessary substrates like glucose, pyruvate, and glutamine.[26] Warm to 37°C and adjust pH if necessary.

-

Medium Exchange: Remove growth medium from the cells, wash with pre-warmed assay medium, and add the final volume of assay medium. Place the plate in a CO₂-free incubator at 37°C for 1 hour to allow temperature and pH to equilibrate.

-

Compound Loading: Load the injection ports of the sensor cartridge with mitochondrial modulators (typically 10x concentrated stocks). For a Mito Stress Test, the sequential injections are:

-

Port A: Oligomycin (ATP synthase inhibitor, reveals ATP-linked respiration).

-

Port B: FCCP (an uncoupling agent, reveals maximal respiration).

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors, shut down mitochondrial respiration to reveal non-mitochondrial oxygen consumption).[25]

-

-

Assay Execution: Place the cell plate into the Seahorse XF Analyzer and initiate the assay protocol. The instrument will calibrate, measure baseline OCR, and then sequentially inject the compounds, measuring OCR after each injection.

-

Data Analysis: After the run, normalize the data to cell number or protein concentration. Key parameters calculated include Basal Respiration, ATP-Linked Respiration, Maximal Respiration, and Spare Respiratory Capacity.[24]

-

6.2 Measurement of Mitochondrial DNA (mtDNA) Copy Number

This protocol quantifies the amount of mitochondrial DNA relative to nuclear DNA.[1]

-

Principle: Total DNA is isolated from cells or tissues. Quantitative PCR (qPCR) is used to amplify a target gene located on the mitochondrial genome and a reference gene located on the nuclear genome. The ratio of the mitochondrial gene copy number to the nuclear gene copy number reflects the relative amount of mtDNA.

-

Methodology:

-

DNA Isolation: Extract total genomic DNA from samples using a standard DNA isolation kit.

-

Primer Design: Use validated qPCR primers for a mitochondrial gene (e.g., human MT-TL1, mouse mt-Nd1) and a single-copy nuclear gene (e.g., human B2M, mouse Cftr).

-

qPCR Reaction: Set up qPCR reactions containing isolated DNA, primers for both mitochondrial and nuclear targets, and a fluorescent DNA-binding dye (e.g., SYBR Green).

-

Data Analysis: Determine the quantification cycle (Cq) for both the mitochondrial and nuclear targets. Calculate the relative mtDNA copy number using the delta-delta Cq (ΔΔCq) method, where the ratio is proportional to 2^(Cq_nuclear - Cq_mitochondrial).

-

6.3 Measurement of Mitochondrial Membrane Potential (MMP)

This protocol assesses the electrical potential across the inner mitochondrial membrane.[10][27][28][29]

-

Principle: Cationic, lipophilic fluorescent dyes such as Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1 are used. These dyes accumulate in the negatively-charged mitochondrial matrix in proportion to the membrane potential (Nernst equation). A loss of MMP (depolarization) results in the dye leaking out of the mitochondria, causing a decrease or shift in its fluorescence signal.

-

Methodology (using TMRM):

-

Cell Culture: Grow cells on glass-bottom dishes suitable for microscopy.

-

Dye Loading: Incubate cells with a low, non-quenching concentration of TMRM (e.g., 25-100 nM) in imaging buffer for 30-60 minutes at 37°C.[27][28]

-